
N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as piperazine derivatives, can be synthesized through methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Applications De Recherche Scientifique
Synthetic Opioids Research : The search for synthetic opioids as alternatives to opium-based derivatives has provided an important impulse to drug development. Compounds like "N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide" have been examined for their potential to provide a more favorable side-effect profile, including reduced dependence and abuse liability. However, their emergence as new psychoactive substances on the market has also created challenges for policymakers and law enforcement (Elliott, Brandt, & Smith, 2016).
Antimicrobial Activity : Compounds analogous to "this compound" have shown significant antimicrobial activity against key organisms like MRSA and Candida albicans. These compounds, with enhanced lipophilicity, have low toxicity against mammalian cell lines, making them candidates for therapeutic interventions against bacterial and fungal infections (Khalaf et al., 2004).
Anticonvulsant Effects : A series of 4-aminobenzamides, structurally related to "this compound", have been evaluated for anticonvulsant effects. These compounds showed promise in tests against seizures induced by electroshock and pentylenetetrazole, with some demonstrating favorable comparisons to existing anticonvulsant drugs like phenobarbital and phenytoin (Clark et al., 1984).
Insect Repellent Research : Studies involving compounds with similar benzamide functionality, such as N,N-diethyl-3-methylbenzamide (DEET), have been conducted to understand their effectiveness as insect repellents. These studies provide insights into the repellent properties and possible mechanisms of action that could be relevant to similar compounds (Frances et al., 1996; Frances et al., 1998).
Cancer Treatment Research : Compounds structurally related to "this compound" have been explored as potential anticancer agents. For example, AZD4877, a kinesin spindle protein (KSP) inhibitor, showed promising results in arresting cells in mitosis, leading to cellular death, indicating its potential as a therapeutic agent for cancer treatment (Theoclitou et al., 2011).
Neurological Studies : Research into potential neuroleptic agents has included compounds with benzamide functionality. These studies focus on understanding the behavioral pharmacology and inhibition mechanisms of certain receptors in the brain, which could be relevant to the study of compounds like "this compound" (de Paulis et al., 1986).
Propriétés
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-15-12-16(2)20(17(3)13-15)21(24)22-14-18-8-10-23(11-9-18)19-6-4-5-7-19/h12-13,18-19H,4-11,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYBRPKJAPHWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
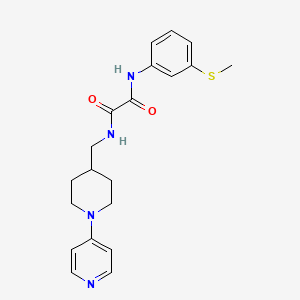
![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2642166.png)
![N-(3-(dimethylamino)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2642168.png)
![7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2642169.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl benzoate](/img/structure/B2642170.png)
![[3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B2642171.png)
![3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride](/img/structure/B2642172.png)
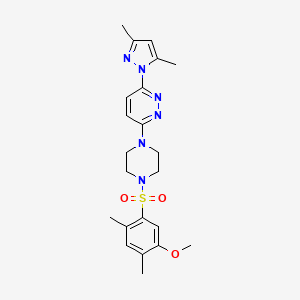
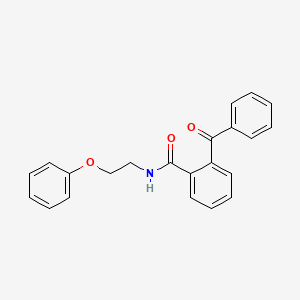


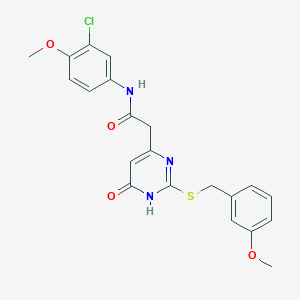
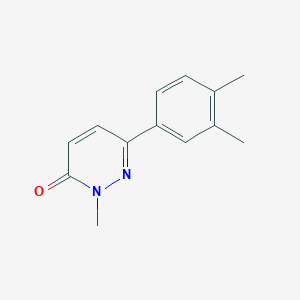
![Methyl 3-[(anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2642188.png)
